molecular formula C7H8N2O3 B1315163 Methyl 2-methoxypyrimidine-5-carboxylate CAS No. 38373-46-5

Methyl 2-methoxypyrimidine-5-carboxylate

Cat. No. B1315163
Key on ui cas rn: 38373-46-5
M. Wt: 168.15 g/mol
InChI Key: ODEORWXODGHOOJ-UHFFFAOYSA-N
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Patent
US06972297B2

Procedure details

A solution of methyl 2-methoxypyrimidine-5-carboxylate (944 mg) (Z. Budesinsky and J. Vavrina, Collect. Czech. Chem. Commun. 37 (1972)1721-1733) in dioxan (33 ml)/water (33 ml) was treated with 2N NaOH (3.37 ml), left overnight and evaporated to low volume. The residue was taken up in water (30 ml), the pH adjusted to 2 by addition of 2N HCl and the mixture extracted with EtOAc (4×30 ml). The EtOAc was dried and evaporated to give the title compound as a white solid (605 mg) 1HNMR δ(DMSO) 4.00(3H,s), 9.03(2H,s).
Quantity
944 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([C:9]([O:11]C)=[O:10])=[CH:5][N:4]=1.O.[OH-].[Na+]>O1CCOCC1>[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([C:9]([OH:11])=[O:10])=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
944 mg
Type
reactant
Smiles
COC1=NC=C(C=N1)C(=O)OC
Name
Quantity
33 mL
Type
reactant
Smiles
O
Name
Quantity
3.37 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
33 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to low volume
ADDITION
Type
ADDITION
Details
the pH adjusted to 2 by addition of 2N HCl
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc (4×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=NC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 605 mg
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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